molecular formula C6H10O2S B8616408 3-Methyl-3-(methylsulfanyl)oxolan-2-one CAS No. 40587-60-8

3-Methyl-3-(methylsulfanyl)oxolan-2-one

Cat. No.: B8616408
CAS No.: 40587-60-8
M. Wt: 146.21 g/mol
InChI Key: PKDZFMNPTBLJHS-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylsulfanyl)oxolan-2-one is a γ-lactone (oxolan-2-one) derivative with a unique substitution pattern at the 3-position of the tetrahydrofuran ring. Its structure features two methyl groups and a methylsulfanyl (SCH₃) group at the 3-position, resulting in the molecular formula C₆H₁₀O₂S and a molecular weight of 146.20 g/mol.

Properties

CAS No.

40587-60-8

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

3-methyl-3-methylsulfanyloxolan-2-one

InChI

InChI=1S/C6H10O2S/c1-6(9-2)3-4-8-5(6)7/h3-4H2,1-2H3

InChI Key

PKDZFMNPTBLJHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1=O)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 3-methyl-3-(methylsulfanyl)oxolan-2-one with structurally related oxolan-2-one derivatives, focusing on substituent effects, physical properties, and synthesis.

Structural and Functional Group Variations

Key Compounds:
Compound Name Substituents Molecular Formula Molecular Weight Physical State Melting Point (°C) Synthesis Yield Reference
This compound 3-methyl, 3-(methylsulfanyl) C₆H₁₀O₂S 146.20 Not reported Not reported Not reported N/A
5-(1H-Indol-3-yl)oxolan-2-one (12) 5-(1H-indol-3-yl) C₁₁H₉NO₂ 199.20 Red solid 117–121 76%
5-(1-Methyl-1H-indol-3-yl)oxolan-2-one (14) 5-(1-methylindol-3-yl) C₁₂H₁₁NO₂ 213.22 Yellow solid 96–98 92%
5-(1-Allyl-1H-indol-3-yl)oxolan-2-one (16) 5-(1-allylindol-3-yl) C₁₄H₁₃NO₂ 239.26 Yellow oil N/A 39%
Pilocarpine (PIL) 3-ethyl,4-(1-methylimidazol-5-yl)methyl C₁₁H₁₅N₂O₂ 207.25 Not reported Not reported Not reported
Epiquinamide (EPI) 3-(hydroxyphenylmethyl),4-(1-methylimidazol-5-yl)methyl C₁₆H₁₇N₂O₃ 285.32 Not reported Not reported Not reported
3-{[4-(Methylsulfanyl)phenyl]methyl}amino)oxolan-2-one 3-[(4-methylsulfanylbenzyl)amino] C₁₂H₁₅NO₂S 237.32 Not reported Not reported Not reported

Key Observations

Substituent Effects on Physical Properties
  • Indole Derivatives (12, 14, 16):

    • The indole substituent at position 5 increases molecular weight and aromaticity, leading to solid states (red or yellow solids) with defined melting points (e.g., 117–121°C for 12 ).
    • Allyl substitution (16 ) reduces crystallinity, resulting in a yellow oil, likely due to increased steric bulk and reduced intermolecular interactions .
  • Sulfur-Containing Analogs: The methylsulfanyl group in the target compound may enhance lipophilicity compared to oxygenated analogs (e.g., 3-acetyl-3-hydroxyoxolan-2-one in ). However, its phenyl-conjugated analog (3-{[4-(methylsulfanyl)phenyl]methyl}amino)oxolan-2-one) has a higher molecular weight (237.32 g/mol) and likely distinct solubility profiles .
Electronic and Reactivity Considerations
  • In contrast, the hydroxyphenyl group in EPI introduces hydrogen-bonding capability, which may stabilize crystal packing or biological interactions .

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